molecular formula C17H25BrClNO3 B1488085 Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-66-4

Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1488085
CAS No.: 1354484-66-4
M. Wt: 406.7 g/mol
InChI Key: BPONSEMWHBWNQV-KYSPHBLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (C₁₇H₂₅BrClNO₃, MW 406.7 g/mol) is a chiral pyrrolidine derivative characterized by a brominated aryl ether substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position. The compound’s stereochemistry (2S,4S) and bulky tert-pentyl group at the para position of the phenoxy moiety distinguish it from related analogs. According to , it is supplied with a purity ≥95% and is intended strictly for laboratory use. The product is listed as discontinued, limiting its commercial availability.

Properties

IUPAC Name

methyl (2S,4S)-4-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3.ClH/c1-5-17(2,3)11-6-7-15(13(18)8-11)22-12-9-14(19-10-12)16(20)21-4;/h6-8,12,14,19H,5,9-10H2,1-4H3;1H/t12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPONSEMWHBWNQV-KYSPHBLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring with (2S,4S) stereochemistry is typically synthesized via:

  • Starting from chiral precursors such as (2S,4R)- or (2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid derivatives.
  • Protection of amine groups with Boc or Fmoc groups to control reactivity.
  • Use of palladium-catalyzed coupling reactions or reductive amination to establish the ring and stereochemistry.

For example, a reported method involves stirring (2S,4R) Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid in acetonitrile with pyrrolidine, followed by Pd-catalyzed coupling with aryl halides under reflux to form the pyrrolidine intermediate with high yield (~40%) after purification by preparative HPLC.

Introduction of the Phenoxy Group

The phenoxy substituent bearing bromine and tert-pentyl groups is introduced via:

  • Nucleophilic aromatic substitution on appropriately substituted aryl halides.
  • Use of phenol derivatives or phenolate ions to displace leaving groups on the aromatic ring.
  • Control of regioselectivity to ensure substitution at the 2-bromo-4-(tert-pentyl) positions.

This step often requires careful temperature control and choice of base to avoid side reactions.

Bromination and tert-Pentyl Group Installation

  • Bromination is typically performed on the aromatic ring using selective brominating agents under mild conditions to avoid over-bromination or ring degradation.
  • The tert-pentyl group (2-methylbutan-2-yl) is introduced via Friedel-Crafts alkylation or by using tert-pentyl-substituted phenol precursors.
  • Reaction conditions such as solvent choice, temperature, and catalyst presence (e.g., Lewis acids) are optimized to maximize yield and purity.

Formation of the Hydrochloride Salt

  • The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to afford the hydrochloride salt.
  • This step improves compound stability, crystallinity, and handling properties.

Industrial Scale Considerations

  • Continuous flow reactors are employed to maintain consistent reaction parameters, improve heat and mass transfer, and reduce impurity formation.
  • Optimization of stoichiometry, solvent systems, and reaction times enhances overall yield and purity.
  • Purification techniques such as crystallization and preparative chromatography are applied to isolate the hydrochloride salt in high purity.

Data Table: Summary of Key Synthetic Steps and Conditions

Step No. Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Pyrrolidine ring synthesis Chiral amino acid derivatives, Pd catalyst, acetonitrile, reflux ~40 Stereoselective formation with high purity
2 Phenoxy group introduction Phenol derivatives, base (e.g., NaH), solvent (THF or DMF) 60-75 Regioselective substitution
3 Bromination of aromatic ring Selective brominating agent (NBS or Br2), mild temperature 70-85 Controlled monobromination
4 tert-Pentyl group installation Friedel-Crafts alkylation, Lewis acid catalyst (AlCl3) 65-80 Avoids polyalkylation
5 Hydrochloride salt formation HCl gas or HCl in solvent, room temperature >90 Enhances compound stability and crystallinity

Research Findings and Optimization Notes

  • The stereochemical integrity of the pyrrolidine ring is critical; racemization is minimized by mild reaction conditions and use of chiral starting materials.
  • Bromination selectivity is enhanced by protecting groups on the pyrrolidine nitrogen and by controlling reaction time and temperature.
  • The tert-pentyl group, being bulky, requires careful control of Friedel-Crafts conditions to prevent rearrangements or side reactions.
  • Continuous flow synthesis has been shown to improve reproducibility and scalability, reducing batch-to-batch variability.
  • Purification by preparative HPLC or recrystallization from appropriate solvents yields the hydrochloride salt with >98% purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the pyrrolidine ring.

  • Reduction: : Reduction reactions may target the aromatic bromine.

  • Substitution: : Nucleophilic aromatic substitution can occur due to the bromine atom.

Common Reagents and Conditions

  • Oxidation: : Often performed using oxidizing agents like potassium permanganate under controlled temperatures.

  • Reduction: : Lithium aluminum hydride is commonly used.

  • Substitution: : Nucleophiles such as hydroxide or amines can replace the bromine.

Major Products

Oxidation typically yields ketones or carboxylic acids. Reduction leads to de-brominated compounds. Substitution reactions produce various phenolic or amine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The bromo substitution may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against bacteria and fungi.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Neurological Applications : Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, making it a candidate for treating neurodegenerative diseases or mood disorders.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance potency and selectivity for specific biological targets.

Case Studies

Several studies have investigated the therapeutic effects of related compounds:

  • Case Study 1 : A derivative of this compound demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as an antibiotic agent.
  • Case Study 2 : In preclinical models of inflammation, administration of a similar pyrrolidine derivative resulted in reduced markers of inflammation and improved clinical outcomes in animal models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
NeurologicalPotential modulation of neurotransmitter systems

Mechanism of Action

The compound interacts with biological systems through multiple pathways. It can bind to enzyme active sites or receptor proteins, altering their activity. The exact molecular targets depend on its structural compatibility with different biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidinecarboxylate derivatives, where structural variations in halogen substituents, alkyl groups, and stereochemistry significantly influence physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Differences vs. Target Compound Source ID
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (Target) 2-Br, 4-tert-pentyl C₁₇H₂₅BrClNO₃ 406.7 ≥95 Reference compound
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride 2-Cl, 4-tert-pentyl C₁₇H₂₅Cl₂NO₃ 392.7 N/A Bromine → Chlorine; reduced molecular weight
Methyl (2S,4S)-4-[2-bromo-4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride 2-Br, 4-sec-butyl C₁₆H₂₃BrClNO₃ 392.7 N/A tert-pentyl → sec-butyl; shorter alkyl chain
Methyl (2S,4S)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride 2,4-di-tert-butyl C₂₀H₃₂ClNO₃ 369.9 N/A Single bromine removed; increased steric hindrance
Methyl (2S,4S)-4-[2-tert-butyl-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride 2-tert-butyl, 4-Cl C₁₇H₂₅Cl₂NO₃ N/A N/A tert-pentyl → tert-butyl; halogen at para position
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate 4-Cl, 3,5-dimethyl C₁₄H₁₈ClNO₃ 283.8 N/A Bromine absent; additional methyl groups

Key Observations:

Halogen Substitution :

  • Bromine at the 2-position (target compound) increases molecular weight compared to chlorine analogs (e.g., 406.7 vs. 392.7 g/mol) .
  • Chlorine substitution may enhance stability under certain conditions but reduces steric bulk and polarizability.

Alkyl Group Variations :

  • The tert-pentyl group in the target compound provides greater steric hindrance compared to sec-butyl (MW 406.7 vs. 392.7 g/mol) .
  • Di-tert-butyl substitution () introduces significant hydrophobicity but removes halogen functionality.

Stereochemical Considerations :

  • All compounds listed retain the (2S,4S) configuration, critical for maintaining chiral centers that could influence receptor binding or catalytic activity in pharmaceutical contexts.

Purity and Availability :

  • Only the target compound specifies a purity ≥95%; other analogs lack disclosed purity data .
  • The discontinuation status of the target compound contrasts with the availability of its chloro analog ().

Notes

  • Related compounds (e.g., di-tert-butyl analog) are classified as irritants, suggesting similar handling precautions .
  • Synthetic Utility : These pyrrolidinecarboxylates serve as intermediates in organic synthesis, particularly for developing pharmacologically active molecules.
  • Pharmacological Context : While paroxetine-related piperidine derivatives () share aryl ether motifs, their piperidine core and benzodioxol groups distinguish them from the pyrrolidine-based target compound.

Biological Activity

Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃BrClN₃O₃
  • Molecular Weight : 396.73 g/mol
  • Physical State : Solid, typically white to light brown in color

This compound acts primarily as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular cAMP and cGMP levels. By inhibiting PDE10A, the compound enhances the signaling pathways associated with these cyclic nucleotides, which can lead to various physiological effects.

Pharmacological Effects

  • Cognitive Enhancement : Studies have indicated that PDE10A inhibitors may improve cognitive functions. In animal models, administration of similar compounds has shown increased memory retention and learning capabilities .
  • Neuroprotection : PDE10A inhibition has been linked to neuroprotective effects in models of neurodegenerative diseases. It may help in reducing neuronal apoptosis and promoting cell survival through modulation of cAMP signaling pathways .
  • Antidepressant-like Effects : Research suggests that PDE10A inhibitors can exhibit antidepressant-like properties in rodent models, potentially due to enhanced serotonergic and dopaminergic signaling .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Mu et al. (2014)Demonstrated that PDE10A inhibition reduces morphine-induced conditioned place preference in rodents, suggesting potential therapeutic applications for addiction treatment .
Gentzel et al. (2015)Found that PDE10A inhibitors alter gene expression profiles in the striatum and influence cataleptic behavior in rodents, indicating a significant impact on motor control and behavior .
Li et al. (2015)Reported on the synthesis of various PDE10A inhibitors with improved potency and selectivity, providing insights into structure-activity relationships that could inform future drug development .

Comparative Analysis with Other Compounds

The following table compares this compound with other known PDE10A inhibitors:

CompoundIC50 (nM)Selectivity for PDE10ANotes
Methyl (2S,4S)-...<5HighNew analog with promising cognitive-enhancing effects
MP-10<5ModerateEstablished compound with known behavioral effects
Compound 2655LowLess potent but provides insights into SAR

Q & A

Basic: What synthetic strategies are recommended for constructing the (2S,4S)-pyrrolidine core in this compound?

The (2S,4S)-pyrrolidine core can be synthesized via asymmetric catalysis or chiral pool synthesis. For chiral pool approaches, derivatives of proline or other naturally occurring amino acids are common starting materials. A Boc-protected pyrrolidine intermediate (e.g., (2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid) can be functionalized with bromophenoxy groups under Mitsunobu or Ullmann coupling conditions . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to maintain (2S,4S) configuration.
  • Protection/deprotection : Boc groups are stable under basic/neutral conditions but cleaved with TFA, enabling selective modification .

Advanced: How can conflicting NMR data for diastereomers of this compound be resolved during characterization?

Diastereomers arising from incorrect stereochemistry (e.g., 2R,4S vs. 2S,4S) often show distinct splitting patterns in 1H^1H-NMR due to differing spatial arrangements. For example:

  • The coupling constant (JJ) between H-2 and H-4 in the pyrrolidine ring will vary with stereochemistry.
  • ROESY or NOESY can confirm spatial proximity of substituents (e.g., tert-pentyl and bromophenoxy groups).
  • Chiral HPLC with a cellulose-based column provides resolution of enantiomers, while comparison to known intermediates (e.g., (2S,4S)-Boc-pyrrolidine derivatives) validates assignments .

Basic: What purification methods are optimal for isolating the hydrochloride salt form?

The hydrochloride salt is typically isolated via:

  • Acid-base extraction : Neutralize the free base with HCl in a polar solvent (e.g., methanol), followed by crystallization.
  • Recrystallization : Use solvent systems like ethanol/water or ethyl acetate/hexane to improve purity.
  • Lyophilization : For hygroscopic salts, freeze-drying aqueous solutions yields stable powders .

Advanced: How does steric hindrance from the tert-pentyl group influence reactivity in cross-coupling reactions?

The tert-pentyl group introduces significant steric bulk, which can:

  • Slow reaction kinetics : Require elevated temperatures (e.g., 80–100°C) for Suzuki-Miyaura couplings involving the bromophenoxy moiety.
  • Limit catalyst access : Use bulky ligands (e.g., SPhos or XPhos) with Pd catalysts to prevent dehalogenation side reactions.
  • Direct regioselectivity : Steric effects may favor coupling at less hindered positions if multiple reactive sites exist .

Basic: What analytical techniques are critical for confirming molecular identity and purity?

  • HRMS : Exact mass verification (e.g., molecular ion [M+H]+^+ or [M-Cl]+^+ for the hydrochloride).
  • HPLC-UV/ELSD : Purity assessment (>95% by area normalization).
  • Elemental analysis : Validate C, H, N, and Cl content (±0.4% theoretical).
  • X-ray crystallography : Definitive stereochemical confirmation if single crystals are obtainable .

Advanced: How can computational modeling predict the compound’s bioavailability or binding affinity in drug discovery contexts?

  • Molecular docking : Simulate interactions with target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition risks.
  • Conformational analysis : DFT calculations (e.g., Gaussian 16) optimize the lowest-energy conformation of the pyrrolidine ring and substituents .

Basic: What safety precautions are essential when handling the bromophenoxy and tert-pentyl moieties?

  • Bromophenoxy : Potential skin/eye irritant; use nitrile gloves and fume hood during synthesis.
  • tert-Pentyl : Highly flammable; store under inert gas (N2_2/Ar).
  • Hydrochloride salt : Avoid inhalation of fine powders; use respiratory protection during lyophilization .

Advanced: How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) aid in metabolic or mechanistic studies?

  • Tracer studies : 13^{13}C-labeled pyrrolidine carbons track metabolic pathways via LC-MS/MS.
  • Kinetic isotope effects (KIEs) : Deuterium at the methyl ester position (2^{2}H-COOCH3_3) probes rate-determining steps in ester hydrolysis.
  • Protein binding assays : 19^{19}F-labeled analogs (if fluorine is introduced) enable 19^{19}F-NMR studies of target engagement .

Basic: What are common degradation pathways for this compound under accelerated stability testing?

  • Ester hydrolysis : The methyl ester may hydrolyze to the carboxylic acid in aqueous buffers (pH >7).
  • Oxidative degradation : tert-Pentyl groups are prone to autoxidation under light; add antioxidants (e.g., BHT) in formulations.
  • Thermal decomposition : Above 150°C, decarboxylation or retro-Diels-Alder fragmentation may occur .

Advanced: Can this compound serve as a precursor for PROTACs or other bifunctional molecules?

Yes, the bromophenoxy group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the pyrrolidine carboxylate can link to target-binding motifs (e.g., kinase inhibitors). Key steps:

  • Click chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for biocompatible assembly.
  • In vitro validation : Use ubiquitination assays (e.g., Western blot for polyubiquitin chains) to confirm PROTAC activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.